EphA Receptor Binding Affinity and Selectivity Profile of UniPR1449 vs. Dasatinib
UniPR1449 demonstrates selective binding to EphA receptors. It has a Kd of 3.8 ± 2.4 μM for EphA2 and inhibits the ephrin-A1 interaction with all EphA receptor subtypes (IC50 range 5.5-11 μM), but does not affect EphB-ephrin-B1 binding . In contrast, dasatinib, a multi-targeted kinase inhibitor, has an IC50 of 17 nM for EphA2, but its selectivity is broad, targeting SRC, BCR-ABL, c-KIT, and PDGFR, and it lacks the EphA-over-EphB selectivity of UniPR1449 [1][2].
| Evidence Dimension | EphA2 Binding Affinity (Kd) and Subfamily Selectivity |
|---|---|
| Target Compound Data | Kd: 3.8 ± 2.4 μM (EphA2); IC50: 5.5-11 μM for all EphA subtypes; No inhibition of EphB-ephrin-B1 |
| Comparator Or Baseline | Dasatinib: EphA2 IC50 = 17 nM; Broad kinase inhibition including SRC, BCR-ABL, c-KIT, PDGFR; No EphA vs. EphB selectivity reported |
| Quantified Difference | UniPR1449 is ~224-fold less potent on EphA2 than dasatinib but demonstrates subfamily selectivity for EphA over EphB and a distinct mechanism of action. |
| Conditions | Biochemical binding assays for UniPR1449; Kinase inhibition assays for dasatinib. |
Why This Matters
For researchers needing to selectively target EphA receptors without off-target effects on EphB or other kinases, UniPR1449 provides a more specific tool.
- [1] Huang F, Reeves K, Han X, et al. Dasatinib (BMS-354825), a Dual SRC/ABL Kinase Inhibitor, Displays Potent Antitumor Activity in Breast Cancer and Glioblastoma Models. Cancer Research. 2007;67(9_Supplement): 5741. View Source
- [2] Chang Q, Jorgensen C, Pawson T, Hedley DW. Effects of dasatinib on EphA2 receptor tyrosine kinase activity and downstream signalling in pancreatic cancer. British Journal of Cancer. 2008;99(7):1074-1082. View Source
